molecular formula C17H14IN3OS B15017537 4-(4-iodophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,3-thiazole

4-(4-iodophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B15017537
M. Wt: 435.3 g/mol
InChI Key: UOGFYEAZPYZXEU-VXLYETTFSA-N
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Description

4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an iodophenyl group and a methoxyphenylmethylidene hydrazinyl group attached to the thiazole ring

Preparation Methods

The synthesis of 4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.

    Attachment of the Methoxyphenylmethylidene Hydrazinyl Group: This step involves the condensation of the thiazole derivative with a methoxyphenylmethylidene hydrazine under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to hydrazine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-Iodophenyl derivatives: Compounds like 4-Iodophenol and 4-Iodo-N,N-dimethylaniline share the iodophenyl group but differ in other functional groups.

    Thiazole derivatives: Compounds such as 2-Aminothiazole and 2-Methylthiazole share the thiazole ring but lack the specific substituents present in the target compound.

    Hydrazone derivatives: Compounds like Benzaldehyde phenylhydrazone and Acetophenone phenylhydrazone share the hydrazone group but differ in the aromatic substituents.

The uniqueness of 4-(4-IODOPHENYL)-2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE lies in its specific combination of an iodophenyl group, a methoxyphenylmethylidene hydrazinyl group, and a thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14IN3OS

Molecular Weight

435.3 g/mol

IUPAC Name

4-(4-iodophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14IN3OS/c1-22-15-4-2-3-12(9-15)10-19-21-17-20-16(11-23-17)13-5-7-14(18)8-6-13/h2-11H,1H3,(H,20,21)/b19-10+

InChI Key

UOGFYEAZPYZXEU-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)I

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)I

Origin of Product

United States

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